N~2~,N~5~-Bis(3-hydroxyphenyl)furan-2,5-dicarboxamide
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Overview
Description
N~2~,N~5~-Bis(3-hydroxyphenyl)furan-2,5-dicarboxamide is a compound of significant interest in the field of organic chemistry. It is characterized by the presence of two hydroxyphenyl groups attached to a furan ring, which is further substituted with two carboxamide groups. This unique structure imparts the compound with distinct chemical and physical properties, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~5~-Bis(3-hydroxyphenyl)furan-2,5-dicarboxamide typically involves the condensation reaction of appropriate acyl chlorides with aromatic amides. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~5~-Bis(3-hydroxyphenyl)furan-2,5-dicarboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
N~2~,N~5~-Bis(3-hydroxyphenyl)furan-2,5-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N2,N~5~-Bis(3-hydroxyphenyl)furan-2,5-dicarboxamide exerts its effects is primarily through its ability to form hydrogen bonds and coordinate with metal ions. The hydroxyphenyl groups can participate in hydrogen bonding, while the carboxamide groups can act as ligands for metal ions, facilitating various biochemical and chemical processes . These interactions can influence the compound’s biological activity and its role in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~5~-Bis(2-hydroxyphenyl)furan-2,5-dicarboxamide
- N~2~,N~5~-Bis(4-hydroxyphenyl)furan-2,5-dicarboxamide
- N~2~,N~5~-Bis(3-hydroxyphenyl)pyridine-2,5-dicarboxamide
Uniqueness
N~2~,N~5~-Bis(3-hydroxyphenyl)furan-2,5-dicarboxamide is unique due to the specific positioning of the hydroxy groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in hydrogen bonding patterns, coordination behavior, and overall molecular stability compared to its analogs .
Properties
CAS No. |
60584-56-7 |
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Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
2-N,5-N-bis(3-hydroxyphenyl)furan-2,5-dicarboxamide |
InChI |
InChI=1S/C18H14N2O5/c21-13-5-1-3-11(9-13)19-17(23)15-7-8-16(25-15)18(24)20-12-4-2-6-14(22)10-12/h1-10,21-22H,(H,19,23)(H,20,24) |
InChI Key |
NMNJBFZJRWTRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
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